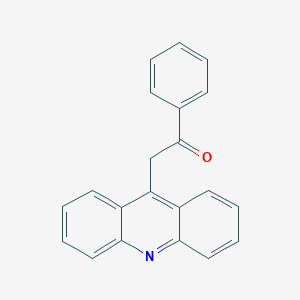

2-Acridin-9-yl-1-phenylethanone

Description

Significance of Acridine (B1665455) Scaffolds in Modern Chemical Research

Acridine, a nitrogen-containing heterocyclic compound, consists of three fused aromatic rings. This planar structure is a key feature that underpins its wide-ranging utility. The acridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets. nih.govnih.gov Acridine derivatives have been investigated for their potential as anticancer, antimalarial, antiviral, and antibacterial agents. nih.govmdpi.com Their ability to intercalate into DNA is a primary mechanism for their biological activity. nih.gov Beyond medicine, the unique photophysical properties of acridines make them valuable in the development of fluorescent probes and materials for electronic devices. researchgate.netresearchgate.net

Overview of Acridin-9-yl Ketones in Synthetic Chemistry and Material Science

Acridin-9-yl ketones, a subclass of acridine derivatives, are characterized by a ketone functional group attached to the 9-position of the acridine ring system. These compounds are of interest in synthetic chemistry as versatile intermediates for the preparation of more complex acridine derivatives. In material science, the combination of the electron-withdrawing ketone group and the electron-rich acridine nucleus can give rise to interesting photophysical properties, such as fluorescence and phosphorescence. This makes them potential candidates for use as photoinitiators, in organic light-emitting diodes (OLEDs), and as fluorescent sensors. researchgate.net

Scope and Research Focus on 2-Acridin-9-yl-1-phenylethanone

This article focuses exclusively on the chemical compound this compound. While extensive research exists on the broader acridine family, specific studies on this particular molecule are limited. The following sections will synthesize the available information and provide a comprehensive overview based on established principles of acridine chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₅NO |

| Molecular Weight | 297.36 g/mol |

| CAS Number | 15539-52-3 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Expected to be soluble in organic solvents. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15539-52-3 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2-acridin-9-yl-1-phenylethanone |

InChI |

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |

InChI Key |

WPMASNKNIMSMKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthesis and Characterization

One plausible approach is the Bernthsen acridine (B1665455) synthesis , which involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid at high temperatures. pharmaguideline.comwikipedia.orgyoutube.comptfarm.pl In this case, diphenylamine (B1679370) could be reacted with phenylacetic acid to yield the desired product.

Another potential route could involve the Ullmann condensation to first synthesize an N-phenylanthranilic acid derivative, which can then be cyclized to form an acridone (B373769). wikipedia.orgsynarchive.comresearchgate.net Subsequent functionalization at the 9-position would be required to introduce the phenylethanone moiety.

A more direct approach could start from a pre-formed acridine scaffold, such as 9-methylacridine. The methyl group at the 9-position is known to be reactive and could potentially be functionalized to introduce the desired phenylethanone side chain.

Characterization of the synthesized 2-Acridin-9-yl-1-phenylethanone would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of both the acridine and phenylethanone moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, as well as bands corresponding to the aromatic C-H and C=C bonds of the acridine and phenyl rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Chemical Properties and Reactivity

The chemical properties of 2-Acridin-9-yl-1-phenylethanone are dictated by the interplay of the acridine (B1665455) ring system and the phenylethanone substituent.

The acridine core is a weakly basic heterocycle due to the lone pair of electrons on the nitrogen atom. ptfarm.pl It can undergo electrophilic substitution reactions, typically at positions 2 and 7. The ring system is also susceptible to reduction.

The phenylethanone moiety introduces a reactive ketone group. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methylene (B1212753) group adjacent to both the acridine ring and the carbonyl group is expected to be acidic and could participate in various condensation reactions.

Computational and Theoretical Chemistry of 2 Acridin 9 Yl 1 Phenylethanone Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide a balance between computational cost and accuracy. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's ground state.

Furthermore, DFT is used to calculate global reactivity parameters, which help in understanding the kinetic stability and reactivity of the molecule. nih.gov The analysis of properties like dipole moments and charge distributions derived from DFT provides insights into the molecule's behavior in different environments. nih.gov

Frontier Molecular Orbitals and Electronic Transitions

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

For acridone (B373769) derivatives, which are structurally related to 2-Acridin-9-yl-1-phenylethanone, DFT calculations have shown that the FMOs are typically distributed across the π-conjugated system. researchgate.netresearchgate.net The HOMO is often located on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting regions. The energy of these orbitals and their gap dictates the electronic absorption and emission properties of the compound. A smaller HOMO-LUMO gap generally implies that it will take less energy to excite the molecule, which corresponds to a bathochromic (red) shift in the absorption spectrum. researchgate.net

Below is a table with representative data for related acridone derivatives, illustrating typical FMO energies and gaps calculated using DFT.

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-{10-[4-(diphenylamino)phenyl]acridin-9-ylidene}malononitrile | -5.35 | -2.98 | 2.37 |

| 2-{10-[4-(9H-carbazol-9-yl)phenyl]acridin-9-ylidene}malononitrile | -5.73 | -2.94 | 2.79 |

| Benzene-fused acridone derivative with hexyl at the amino position | -5.12 | -2.25 | 2.87 |

| Naphthalene-fused acridone derivative with hexyl at the amino position | -5.01 | -2.48 | 2.53 |

This table is generated based on data from analogous compounds and is for illustrative purposes.

N-Protonation Effects on Electronic Characteristics

The acridine ring system contains a nitrogen atom that can be protonated. This protonation has a significant impact on the electronic characteristics of the molecule. Studies on 9-aminoacridine, a related compound, using quantum crystallography and periodic DFT calculations, have provided detailed insights into these effects. rsc.orgresearchgate.netornl.gov

Protonation of the acridine nitrogen alters the electron density distribution across the entire molecule. rsc.orgosti.gov This change in electronic landscape affects the molecule's interaction with its environment, including its solubility and bioavailability. rsc.orgornl.govosti.gov The protonation also modifies the molecular architecture, influencing intermolecular interactions such as hydrogen bonding and π-π stacking, which in turn can stabilize the crystal structure. rsc.orgresearchgate.net Specifically, periodic DFT calculations have confirmed that protonation can lead to a stabilization of the crystal lattice due to a synergy between strong hydrogen and halogen bonds. rsc.orgresearchgate.net These findings suggest that the electronic properties and solid-state structure of this compound would also be sensitive to changes in pH.

Molecular Interactions and Adsorption Phenomena Modeling

Understanding how a molecule like this compound interacts with other molecules or surfaces is crucial for predicting its behavior in various applications. Molecular dynamics (MD) simulations are a powerful tool for modeling these interactions at an atomic level.

For instance, all-atom MD simulations have been used to study the interaction of cationic biocides with lipid bilayers, revealing that they can cause significant structural damage to the membrane. nih.gov Similarly, MD simulations of polymyxins, which are also cationic, have elucidated their binding mechanism to the outer membrane of bacteria through initial electrostatic interactions followed by the formation of a folded conformation within the hydrophobic core of the membrane. nih.gov In the context of acridine derivatives, computational docking and MD simulations have been employed to study their interaction with biological targets like DNA topoisomerase II, showing how the acridine core intercalates with DNA base pairs. nih.gov These computational techniques could be applied to model the adsorption of this compound onto surfaces or its interaction with biological macromolecules, providing insights into its potential mechanisms of action.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. fiveable.meresearchgate.netrsc.org These calculations can estimate the activation energies of reaction pathways, helping to predict the feasibility and outcome of a reaction. nih.govchemrxiv.org

For complex organic molecules, methods like the artificial force induced reaction (AFIR) can be used to explore reaction pathways automatically. nih.gov By identifying the transition state structures and calculating their energies, researchers can gain a detailed understanding of reaction kinetics and selectivity. fiveable.me This predictive power is valuable in synthetic chemistry for designing new reactions and optimizing existing ones. researchgate.net For this compound, such calculations could be used to explore its reactivity, such as the sites most susceptible to nucleophilic or electrophilic attack, or to understand the mechanisms of its potential degradation pathways.

In Silico Modeling for Structure-Property Relationship Predictions

In silico modeling encompasses a range of computational methods used to predict the properties of a molecule based on its chemical structure. Quantitative Structure-Property Relationship (QSPR) models are a key component of this approach. These models establish a mathematical relationship between the structural features (descriptors) of a molecule and its physicochemical or biological properties.

For example, theoretical approaches have been developed for the in silico generation of new polymer structures and the prediction of their properties using regression models based on the structure of the repeating unit. semanticscholar.org This allows for the rapid screening of large virtual libraries of compounds to identify candidates with desired properties. In the context of acridine derivatives, computational analyses have been used to predict their potential as multi-drug resistance modulators by simulating their interactions with proteins like P-glycoprotein. These in silico studies help in understanding how modifications to the acridine scaffold can influence its biological activity, guiding the design of new and more effective compounds.

Absorption and Emission Spectroscopy of Acridine-Based Fluorophores

The photophysical properties of acridine derivatives are intrinsically linked to their electronic structure. The acridine core is a nitrogen-containing heteroaromatic ring system that gives rise to characteristic absorption and emission spectra. nih.gov Theoretical and experimental studies on compounds like 9(10H)-acridinone and its derivatives reveal that electronic transitions, such as S0→Sn, S1→S0, and T1→S0, govern their spectral features. mdpi.comrsc.org

The absorption spectra of acridine compounds typically exhibit multiple bands. For instance, studies on 9-(phenoxycarbonyl)-acridines show long-wavelength absorption above 300 nm, which is a superposition of four distinct bands. rsc.org The position and intensity of these bands are sensitive to the substitution pattern on the acridine ring and the solvent environment. Theoretical calculations using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have been employed to predict and interpret these electronic transitions. mdpi.com

The fluorescence of acridine-based fluorophores is a key characteristic. For example, some acridone derivatives display fluorescence emission in the 400–500 nm range with long lifetimes exceeding 10 nanoseconds. The emission properties are also influenced by the molecular structure and the surrounding medium.

To illustrate the typical absorption characteristics of the acridine core, the following table presents the absorption maxima of the parent compound, acridine, in various solvents.

| Solvent | Absorption Maximum (λ_max, nm) |

| Carbon Tetrachloride | 355 |

| Dichloromethane | 358 |

| Propan-2-ol | 357 |

| Ethanol | 357 |

| Methanol | 356 |

| Acetonitrile | 357 |

| N,N-Dimethylformamide | 358 |

This data is for the parent acridine compound and serves as a general reference.

Fluorescence Quenching Mechanisms and Excited State Dynamics

The fluorescence of acridine derivatives can be influenced by various quenching mechanisms, which are processes that decrease the fluorescence intensity. These mechanisms can be broadly categorized as dynamic or static. In dynamic quenching, the fluorophore and a quencher molecule collide while the fluorophore is in its excited state. In contrast, static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. nih.gov The nature of quenching can often be distinguished by studying the temperature dependence of the quenching process. nih.gov

The excited-state dynamics of acridine-based systems are complex and can involve several competing processes. Following photoexcitation, the molecule can return to the ground state via radiative decay (fluorescence) or non-radiative pathways. These non-radiative pathways include internal conversion and intersystem crossing to a triplet state. For example, in some acridine derivatives, the lifetime of the first electronically excited state is very short, leading to low fluorescence quantum yields. nih.govmolport.com However, the excited-state lifetimes can be significantly influenced by the molecular environment, such as the presence of water molecules which can lead to an increase in the excited-state lifetime. nih.govmolport.com

Studies on proflavine, an acridine derivative, have shown that upon intercalation into DNA, both its fluorescence and triplet excited-state generation are quenched due to ultrafast non-radiative decay channels. This highlights the sensitivity of the excited-state dynamics to the local environment.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent. Acridine-based dyes often exhibit significant solvatochromic effects due to changes in the dipole moment of the molecule upon electronic excitation. This property makes them valuable as fluorescent probes for sensing changes in the microenvironment.

The environmental responsiveness of acridine fluorophores is rooted in their electronic structure. For instance, an acridine derivative of pyrene, featuring a donor-π-acceptor (D-π-A) scaffold, demonstrated a strong solvatochromic red-shift of 113 nm and high quantum yields (83.5–90.6%) when moving from a non-polar solvent like n-hexane to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO). This behavior is attributed to the extension of the π-conjugation and the tuning of the charge transfer (CT) state in polar solvents.

The following table illustrates the solvatochromic shift in the absorption maximum of the parent acridine molecule in different solvents, demonstrating its environmental responsiveness.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λ_max, nm) |

| n-Hexane | 31.0 | 354 |

| Dichloromethane | 41.1 | 358 |

| Acetonitrile | 46.0 | 357 |

| Methanol | 55.5 | 356 |

This data is for the parent acridine compound and serves as a general reference.

Charge Transfer Processes within Acridinium (B8443388) Dye Systems

Charge transfer (CT) is a fundamental process in many chemical and biological systems and plays a crucial role in the function of many acridine-based dyes. In these systems, photoexcitation can lead to an intramolecular charge transfer, where an electron is moved from a donor part of the molecule to an acceptor part. This can result in the formation of a charge-separated state.

In some 9-aryl-acridinium ions, it was initially proposed that photoinduced charge shift could lead to a long-lived, high-energy charge-transfer state. However, further investigations suggested that the observed long-lived species was more likely the lowest triplet state of the acridinium chromophore. Theoretical studies on arylamine-substituted acridinium ions have indicated strong electronic coupling, which is a key factor in charge transfer processes.

The formation of twisted intramolecular charge transfer (TICT) states has also been considered in acridine systems. These states arise from a conformational change (twisting) in the excited state, leading to a highly polar, charge-separated species. The potential for TICT state formation depends on the specific molecular structure and the solvent environment.

Development of Wide Band Gap Materials for Organic Electronic Devices

Wide band gap materials are semiconductors with a large energy gap between their valence and conduction bands, typically 3 eV or greater. This property makes them suitable for applications in high-power electronics and for emitting light across the visible spectrum. Organic materials, including acridine derivatives, are being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Acridine-based molecules are attractive candidates for these applications due to their tunable photophysical properties and good charge transport characteristics. The development of new organic semiconductors with specific thermal, redox, and optical properties is a key area of research. By modifying the acridine core with different functional groups, it is possible to tune the band gap and other electronic properties of the material. For instance, the introduction of arylethynyl groups can expand the π-conjugation of the acridine core and influence the optical band gap.

The following table provides examples of optical band gaps for some 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, illustrating the tunability of this property.

| Compound | Optical Band Gap (eV) |

| Unsubstituted derivative | 3.18 |

| Derivative with methoxy (B1213986) substituent | 3.05 |

| Derivative with trifluoromethyl substituent | 2.98 |

This data is for analogues of this compound and serves as an illustration of the concept.

Conclusion

Classical Approaches in Acridine Synthesis Relevant to Ketone Formation

Traditional methods for synthesizing the acridine core often require forcing conditions and may involve multiple discrete steps to achieve the final substituted product.

The Bernthsen acridine synthesis, first reported in the late 19th century, is a foundational method for creating 9-substituted acridines. nih.gov The reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a suitable carboxylic acid in the presence of a dehydrating agent like zinc chloride at very high temperatures. nih.govrsc.org

To synthesize a compound like this compound via this route, phenylacetic acid would be the required carboxylic acid partner. The reaction proceeds through the heating of the diarylamine and carboxylic acid with zinc chloride, typically for an extended period. nih.gov The high temperature is necessary to drive the dehydration and cyclization process, which ultimately yields the aromatic acridine core. jksus.org While historically significant, the requirement for temperatures between 200-270°C and long reaction times are notable drawbacks. nih.gov

Table 1: Typical Conditions for Bernthsen Acridine Synthesis

| Component | Role | Typical Reagents/Conditions |

|---|---|---|

| Amine | Acridine Ring Precursor | Diphenylamine |

| Carboxylic Acid | Source of C9-Substituent | Phenylacetic Acid |

| Catalyst/Dehydrating Agent | Lewis Acid | Zinc Chloride, Polyphosphoric Acid |

| Temperature | Driving Force | 200–270 °C nih.gov |

Ullmann-type reactions provide another classical, albeit indirect, pathway to 9-substituted acridines. rsc.org This strategy is typically a multi-step sequence. The initial step is often an Ullmann condensation to form an N-arylanthranilic acid. nih.gov For instance, o-chlorobenzoic acid can be condensed with aniline (B41778) in the presence of a copper catalyst to yield N-phenylanthranilic acid. organic-chemistry.org

Following the formation of the N-arylanthranilic acid, an intramolecular cyclization is induced, commonly using a strong acid like concentrated sulfuric acid or polyphosphoric acid, to produce an acridone (B373769). nih.govorganic-chemistry.org To arrive at the target ketone, the acridone must undergo further transformations. This typically involves conversion to a more reactive intermediate, such as 9-chloroacridine (B74977), which can then be subjected to a nucleophilic substitution reaction with the enolate of acetophenone (B1666503) to form the desired carbon-carbon bond at the 9-position. This multi-step nature is characteristic of classical Ullmann-based approaches to this target class. nih.gov

Contemporary Synthetic Transformations for 9-Substituted Acridines

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of acridine derivatives, focusing on milder conditions, higher yields, and greater functional group tolerance.

A prevalent modern strategy for synthesizing 9-substituted acridines involves the functionalization of a pre-formed acridine ring using transition metal catalysis. nih.gov Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. nih.gov A common approach starts with 9-chloroacridine, which is readily prepared from acridone. This versatile intermediate can be coupled with a wide variety of organometallic reagents or other substrates.

For the synthesis of this compound, one could envision a palladium-catalyzed coupling between 9-chloroacridine and a suitable organotin, organoboron, or organozinc reagent derived from acetophenone. These reactions, such as the Stille, Suzuki, or Negishi coupling, offer a modular and efficient route to the target molecule under significantly milder conditions than classical methods. nih.gov

The use of microwave irradiation has become a popular technique to accelerate organic reactions, and the synthesis of acridine derivatives is no exception. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields.

This technology has been successfully applied to multi-component reactions for building the acridine framework. For example, the condensation of an aromatic aldehyde, a cyclic-1,3-diketone, and an amine can be efficiently carried out under microwave irradiation to form acridine derivatives. This approach offers a green and rapid pathway, avoiding the high temperatures and long durations of traditional methods like the Bernthsen synthesis. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Acridine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Input | Bulk, inefficient heating | Direct, efficient heating of polar molecules |

| Yields | Often moderate | Generally higher |

| Conditions | High temperatures | Controlled pressure and temperature |

The principle of "one-pot" synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, represents a significant advance in efficiency and sustainability. rsc.org While a direct one-pot synthesis of this compound from simple precursors is not widely reported, methods for analogous structures are known.

For instance, one-pot procedures exist for the synthesis of acridine derivatives from 1,2-diols, which are oxidized in situ to aldehydes that then react with other components to form the acridine ring. rsc.org Furthermore, related chalcone (B49325) structures, such as (2E)-3-(acridin-9-yl)-1-phenylprop-2-en-1-ones, are synthesized in a single step via the Claisen-Schmidt condensation of 9-acridinecarboxaldehyde with a substituted acetophenone. This demonstrates a one-pot procedure for forming the linkage between the acridine moiety and a phenylethanone derivative. Such strategies reduce waste and simplify purification, making them highly desirable in modern organic synthesis.

Specific Approaches to Acridin-9-yl Ketone Structures

Diverse synthetic routes have been developed to access acridin-9-yl ketones and their structural isomers. These methods range from classical condensation reactions to modern palladium-catalyzed cross-couplings and complex molecular rearrangements.

Condensation Reactions Involving Acridin-9-yl Hydrazine (B178648) and Ketones

A fundamental method for forming a C=N bond, crucial for many complex heterocyclic structures, is the condensation reaction between a hydrazine derivative and a carbonyl compound. wikipedia.orgresearchgate.net In the context of acridine chemistry, acridin-9-yl hydrazine can serve as a key building block.

The reaction of 1-(9-acridinyl)-2-benzoylethylene with hydrazine hydrate (B1144303) can yield different products, such as pyrazolines or hydrazinohydrazones, depending on the specific reaction conditions. clockss.org Similarly, the reaction of acridin-9-yl isothiocyanate with acetone (B3395972) 2-methyl hydrazone has been reported. arkat-usa.org Generally, the condensation of hydrazines with ketones or aldehydes is a straightforward and high-yield method, often catalyzed by a small amount of acid in an alcohol-based solvent to produce the corresponding hydrazone. wikipedia.orgresearchgate.netnih.gov While direct synthesis of this compound via this method is not explicitly detailed, the formation of related hydrazone structures from acridine precursors is well-established. clockss.orgnih.gov

A general scheme for this reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the final hydrazone product. uchile.cl

Table 1: Examples of Hydrazine Condensation Reactions

| Hydrazine Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 1-(9-Acridinyl)-2-benzoylethylene | Pyrazoline/Hydrazinohydrazone | clockss.org |

| Acetone 2-methyl hydrazone | Acridin-9-yl isothiocyanate | Thiosemicarbazone | arkat-usa.org |

Palladium-Catalyzed Carboannulation for Acridin-2-yl(phenyl)methanone Formation

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. A notable application in the synthesis of acridine-related ketones is the carboannulation of internal acetylenes for the preparation of acridin-2-yl(phenyl)methanone derivatives. It is important to note that this specific methodology yields the acridin-2-yl isomer, not the 9-yl isomer.

In this process, functionally substituted aryl halides react with various internal acetylenes in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) ([Pd(dba)2]). wikipedia.org This reaction proceeds through region-selective arylpalladation of the acetylene, followed by nucleophilic displacement of the palladium, to generate vinylpalladium intermediates which then lead to the final annulated product. wikipedia.orgorganic-chemistry.org This method has been shown to successfully produce a range of substituted acridin-2-yl(phenyl)methanones in good yields. wikipedia.org

Table 2: Palladium-Catalyzed Synthesis of Acridin-2-yl(phenyl)methanone

| Reactant 1 | Reactant 2 | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Functionally Substituted Aryl Halide | Internal Acetylene | [Pd(dba)2], 1,10-phenanthrene | Good | wikipedia.org |

Chalcone Synthesis via Claisen-Schmidt Condensation for Acridin-9-yl Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and heterocyclic compounds. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone, followed by dehydration. clockss.org This reaction can be catalyzed by either acids (such as HCl, p-toluenesulfonic acid) or, more commonly, bases (like NaOH, KOH). clockss.org

To synthesize an acridin-9-yl analogue of a chalcone, one would react an acridine-9-carboxaldehyde with an appropriate acetophenone derivative, or conversely, a 9-acetylacridine with a suitable benzaldehyde. This would create the characteristic α,β-unsaturated ketone linkage attached to the acridine nucleus. This versatile reaction allows for the synthesis of a wide array of substituted chalcones. clockss.org

Table 3: Common Catalysts for Claisen-Schmidt Condensation

| Catalyst Type | Examples | Reference |

|---|---|---|

| Base Catalysts | NaOH, KOH, Ba(OH)2, LiOH | clockss.org |

| Acid Catalysts | HCl, p-Toluenesulfonic acid, BF3 | clockss.org |

Thiazolidinone Formation from Acridin-9-yl Isothiocyanate

Thiazolidinone rings are significant heterocyclic structures in medicinal chemistry. One synthetic route to thiazolidinone-acridine hybrids involves using acridin-9-yl isothiocyanate as a key starting material. rsc.orgarkat-usa.org Isothiocyanates are versatile reagents that can react with various nucleophiles. researchgate.netnih.gov

For instance, the synthesis of 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one was achieved by first reacting acridin-9-yl isothiocyanate with 1,1-diphenylhydrazine (B1198277) to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes S-alkylation with methyl bromoacetate, followed by cyclization to yield the final thiazolidinone product. rsc.orgresearchgate.net This multi-step process effectively incorporates the acridine moiety into the thiazolidinone scaffold. rsc.orgresearchgate.netnih.gov

Table 4: Synthesis of an Acridin-9-yl Thiazolidinone Derivative

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Acridin-9-yl isothiocyanate, 1,1-Diphenylhydrazine | - | 1-(Acridin-9-yl)-4,4-diphenylthiosemicarbazide | rsc.orgresearchgate.net |

| 2 | 1-(Acridin-9-yl)-4,4-diphenylthiosemicarbazide | Methyl bromoacetate | S-alkylated intermediate | rsc.orgresearchgate.net |

Rearrangement Reactions in Acridone Ketone Synthesis

Molecular rearrangements are sophisticated reactions that alter the carbon skeleton of a molecule and are instrumental in synthesizing complex structures. Two such reactions relevant to ketone synthesis are the Baeyer-Villiger oxidation and the Beckmann rearrangement.

The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid like m-CPBA or hydrogen peroxide. youtube.comlibretexts.orgchemistrysteps.comorganic-chemistry.orglibretexts.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl, with the group better able to stabilize a positive charge migrating preferentially (e.g., tertiary alkyl > secondary alkyl > phenyl > primary alkyl). organic-chemistry.org Applying this to an acridin-9-yl ketone, such as this compound, would result in the formation of an ester, thereby modifying the ketone functionality. An oxidative annulation of isatins with arynes, promoted by TBHP, has been reported to proceed via a Baeyer-Villiger-type rearrangement to form acridone derivatives. organic-chemistry.org

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions (e.g., H₂SO₄, PCl₅). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comillinois.edulibretexts.org The first step is the formation of an oxime from a ketone using hydroxylamine. masterorganicchemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org For an unsymmetrical ketoxime derived from an acridin-9-yl ketone, this reaction would yield a specific N-substituted amide, providing a pathway to nitrogen-containing analogues.

Table 5: Key Features of Relevant Rearrangement Reactions

| Rearrangement | Starting Material | Product | Key Reagent | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Ketone | Ester | Peroxyacid (e.g., m-CPBA) | youtube.comlibretexts.orgorganic-chemistry.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound reveals characteristic signals that confirm its structure. The protons of the acridine moiety typically appear in the aromatic region, often between δ 7.30 and 8.70 ppm. The methylene (B1212753) protons (CH₂) adjacent to the acridine ring and the carbonyl group are diastereotopic and appear as a characteristic AB quartet, indicating their non-equivalence. The protons of the phenyl group also resonate in the aromatic region.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is a key diagnostic signal, typically appearing significantly downfield. The carbons of the acridine ring system and the phenyl group produce a series of signals in the aromatic region of the spectrum. The methylene carbon (CH₂) signal is also readily identifiable.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Acridine-H | 7.30 - 8.70 (m) |

| Phenyl-H | 7.40 - 8.10 (m) |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| Acridine-C | 120 - 150 |

| Phenyl-C | 125 - 140 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons (H-H correlations). For this compound, COSY spectra would show correlations between the protons within the acridine ring system and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between a proton and the carbon to which it is directly attached. It is invaluable for assigning the signals of the protonated carbons in the acridine and phenyl rings, as well as the methylene group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation pattern offers further structural proof. Common fragmentation pathways for this molecule would involve the cleavage of the bond between the methylene group and the acridine ring, leading to the formation of a stable acridinylmethyl cation or a benzoyl cation. These characteristic fragment ions are diagnostic for the presence of the acridine and phenyl ketone substructures within the molecule.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1680-1700 cm⁻¹. The presence of this strong band is a clear indicator of the ketone functional group. Other characteristic absorptions include C-H stretching vibrations for the aromatic and methylene groups, and C=C and C=N stretching vibrations associated with the acridine and phenyl rings in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional conformation in the solid state.

For this compound, a crystal structure analysis would reveal the relative orientation of the acridine and phenyl rings. It would also provide insights into the intermolecular interactions, such as π-π stacking between the aromatic rings and other non-covalent interactions, which govern the packing of the molecules in the crystal lattice.

Applications in Advanced Chemical Technologies and Material Science

Acridine (B1665455) Derivatives in Organic Semiconductor Materials

Acridine derivatives are recognized for their potential value as alternatives to traditional metal-based semiconductor materials. researchgate.net Their large conjugated ring structures are fundamental to their electronic properties, making them a subject of significant research in the field of organic electronics. researchgate.netsigmaaldrich.com These compounds are being explored for use in organic electronic devices, with a focus on achieving high efficiency and long operational lifetimes at lower voltages to reduce power consumption. epo.org

In the construction of organic light-emitting diodes (OLEDs), specific acridine derivatives have been synthesized and evaluated as hole-transporting materials (HTMs) and as hosts for phosphorescent emitters. nih.gov For instance, dimethyl acridine-substituted triphenylamine (B166846) and carbazole (B46965) core-based molecules have demonstrated high thermal stability, with decomposition temperatures exceeding 400°C. nih.gov When used as an HTM in a yellow phosphorescent OLED, one such derivative, TPA-2ACR, exhibited excellent efficiencies, significantly outperforming devices based on the standard material TAPC. nih.gov The desirable characteristics of acridine derivatives for these applications include high triplet energy, suitable HOMO/LUMO energy levels for efficient charge transport, and stable amorphous film-forming capabilities. nih.gov The inherent properties of these materials, such as good solubility and high charge mobilities, make them suitable for various fabrication techniques, including solution processing. researchgate.netresearchgate.net

Corrosion Inhibition by Acridine Compounds

The ability of acridine and its derivatives to prevent the degradation of metals is a well-documented application. nih.govnih.gov These organic compounds are gaining popularity as corrosion inhibitors because they can be environmentally benign and are effective in harsh acidic conditions. nih.govmdpi.com Their effectiveness stems from their molecular structure, which includes a planar arrangement, multiple aromatic rings, and nitrogen heteroatoms with available lone-pair electrons. mdpi.comresearchgate.net This structure facilitates strong adsorption onto metal surfaces, creating a barrier that protects the metal from corrosive agents. researchgate.netyoutube.com Studies have shown high inhibition efficiencies for various acridine compounds on different metals, such as mild steel, copper, and aluminum alloys. nih.govmdpi.com For example, certain 9-substituted acridines have demonstrated remarkable performance in protecting mild steel even in a 15% HCl solution. rsc.org

The protective action of acridine inhibitors is achieved through their adsorption onto the metal surface, a process that can occur via two primary mechanisms: physisorption and chemisorption. mdpi.comrsc.org

Physisorption (Physical Adsorption): In acidic environments, the nitrogen atom in the acridine ring can become protonated. mdpi.com This creates a cationic species that is electrostatically attracted to the metal surface, which is typically covered with negatively charged ions (like Cl⁻ in HCl solutions). mdpi.com This electrostatic interaction constitutes physical adsorption. mdpi.com

Chemisorption (Chemical Adsorption): This involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal. mdpi.comresearchgate.net The lone pair of electrons on the nitrogen heteroatom, as well as the π-electrons from the extensive aromatic system of the acridine molecule, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.comrsc.org This sharing of electrons forms a strong chemical bond, anchoring the inhibitor molecule to the surface. mdpi.com In some cases, retro-donation from the metal's filled d-orbitals to the inhibitor's antibonding orbitals can further strengthen this bond. mdpi.com The planar structure of acridine allows for effective surface coverage, enhancing the protective effect. mdpi.compcbiochemres.com

The adsorption of acridine molecules onto a metal surface results in the formation of a thin, protective film that acts as a physical barrier. youtube.comresearchgate.net This film isolates the metal from the corrosive environment, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. rsc.orgresearchgate.net The effectiveness of this protective layer is quantified by the inhibition efficiency (IE), which is often determined through electrochemical techniques and weight-loss tests. rsc.org

Studies have demonstrated that acridine derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, often with a predominant effect on the cathodic process. rsc.org The efficiency of these inhibitors is influenced by their concentration, the specific substituents on the acridine ring, and the environmental conditions. mdpi.comrsc.org

Table 1: Inhibition Efficiency of Various Acridine Derivatives

| Compound | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source(s) |

|---|---|---|---|---|---|

| Acridine | Copper | 0.1 M H₂SO₄ | 1 x 10⁻³ M | 95.3% | nih.govmdpi.com |

| Acridine | Aircraft Aluminum-Zinc Alloy | 0.5 N HCl | 0.5 g/L | ~100% | nih.govmdpi.com |

| 2-Nitroacridone | Low-Carbon Steel | 1 M HCl | 5 mM | 94.9% | mdpi.com |

| 9-Aminoacridine (AA) | Mild Steel | 15% HCl | 5 x 10⁻³ M | >95% (approx.) | rsc.org |

| 9-Carboxyacridine (CA) | Mild Steel | 15% HCl | 5 x 10⁻³ M | >85% (approx.) | rsc.org |

| Acridin-9(10H)-one | Mild Steel | 1 M HCl | - | 98.3% | researchgate.net |

Acridine-Based Photocatalysis in Organic Transformations

Acridine derivatives have emerged as a powerful class of organic photocatalysts that operate under visible light. nih.govnih.gov Their utility stems from their ability to absorb light and initiate radical-based chemical reactions. nih.gov A key advantage is their capacity for direct decarboxylative radical generation from carboxylic acids without the need for prior chemical activation, a process that is often challenging. nih.govacs.org This is achieved through a photoinduced proton-coupled electron transfer (PCET) mechanism within a complex formed between the acridine photocatalyst and the carboxylic acid. nih.govacs.org

The photocatalytic cycle for decarboxylation begins with the formation of a hydrogen-bonded complex between the acridine catalyst and a carboxylic acid. acs.org Upon irradiation with visible light, the acridine is promoted to an excited state. researchgate.net In this state, it facilitates a proton-coupled electron transfer (PCET), leading to the formation of an acridinyl radical and a carboxyl radical. nih.govacs.org The highly unstable carboxyl radical rapidly loses a molecule of carbon dioxide to generate an alkyl or aryl radical. acs.org This radical can then participate in a variety of subsequent bond-forming reactions, making carboxylic acids versatile and readily available radical precursors for complex molecule synthesis. nih.govacs.org

A significant advancement in the field is the integration of acridine photocatalysis with transition metal catalysis, creating powerful dual catalytic systems. nih.govnih.gov The combination of an acridine photocatalyst with a copper catalyst is particularly effective for a range of synthetic transformations, including conjugate additions and cross-coupling reactions. acs.orgnih.gov

In a typical acridine/copper dual catalytic cycle, the radical generated via the acridine-photocatalyzed decarboxylation is intercepted by the copper catalyst. nih.gov The acridinyl radical that is co-generated in the initial photochemical step can serve to regenerate the active state of the copper catalyst, thus coupling the two catalytic cycles. nih.gov For example, in a decarboxylative conjugate addition, the acridinyl radical can reduce a Cu(I) species to a Cu(0) species, which then participates in the main bond-forming reaction. nih.gov This synergistic relationship between the photocatalyst and the metal catalyst enables reactions that are not possible with either catalyst alone, opening new avenues for constructing complex carbon-carbon and carbon-heteroatom bonds directly from abundant carboxylic acids. nih.govnih.gov The introduction of copper into acridine-based photocatalyst structures has also been shown to significantly enhance their photo-oxidation performance. acs.org

Mechanistic Investigations of Photocatalytic Cycles

The photocatalytic activity of acridine derivatives is centered on their ability to engage in light-induced electron transfer processes. Mechanistic studies have revealed that upon irradiation with visible light, the acridine photocatalyst, often a 9-aryl-acridine derivative, enters an excited state. nih.gov This excited molecule can then participate in a proton-coupled electron transfer (PCET) with a suitable substrate, such as a carboxylic acid. acs.org This process generates a key intermediate, the acridinyl radical (Acr-H•). nih.govacs.org

The formation of this acridinyl radical is a critical step. For instance, in the direct decarboxylative radical generation from carboxylic acids, the acridine photocatalyst forms a hydrogen-bonded complex with the acid. acs.org Photoinduced PCET within this complex leads to the formation of the acridinyl radical and a carboxyl radical, which subsequently expels carbon dioxide to generate an alkyl radical. nih.govacs.org The turnover of the photocatalyst, which is crucial for a catalytic cycle, involves the regeneration of the ground-state acridine. This often requires a cocatalyst to facilitate the process, such as through hydrogen atom transfer (HAT) or by engaging in a separate, coupled catalytic cycle. nih.govacs.org

Dual catalytic systems are a common strategy to enhance the efficiency and scope of acridine photocatalysis. In one such system, the acridinyl radical reduces a Cu(I) complex to a Cu(0) species. The alkyl radical generated from the decarboxylation adds to a Michael acceptor, and the resulting radical intermediate is trapped by the Cu(0) complex to form a Cu(I) enolate. Protonation of this enolate by the acridinium (B8443388) ion (Acr-H⁺) regenerates both the acridine photocatalyst and the Cu(I) catalyst, thus closing both catalytic cycles. nih.gov Another dual system employs tetrabutylammonium (B224687) decatungstate (TBADT) as a cocatalyst, which is believed to facilitate the acridine turnover step via hydrogen atom transfer. acs.org The general perception is that photocatalysis is moving into a phase where combining experimental and mechanistic studies is key to driving innovation. nih.govresearchgate.net

EPR (Electron Paramagnetic Resonance) spectroscopy has been instrumental in confirming the presence of the proposed radical intermediates. Studies have successfully detected the persistent acridinyl radical upon irradiation of an acridine photocatalyst in the presence of a carboxylic acid, providing direct evidence for the proposed mechanism. nih.gov

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

Acridine-based compounds, both as the pollutants themselves and as components of photocatalytic systems, are significant in the study of organic pollutant degradation. The photocatalytic degradation of dyes like Acridine Orange (AO) is a widely researched area, often employing semiconductor nanoparticles such as titanium dioxide (TiO₂) and zinc oxide (ZnO) as photocatalysts. nih.govdeswater.comneptjournal.com This process is considered a highly effective advanced oxidation process for breaking down complex organic molecules into simpler, less harmful substances like CO₂, water, and mineral acids. neptjournal.com

The mechanism for the degradation of dyes like AO on a semiconductor surface like TiO₂ is initiated by the absorption of photons, which generates electron-hole pairs in the catalyst. neptjournal.com The dye molecule, acting as a sensitizer, can also absorb light and inject an electron into the conduction band of the semiconductor. neptjournal.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are responsible for the oxidative destruction of the dye molecule. neptjournal.com

Studies on the degradation of Acridine Orange have identified specific breakdown pathways. A common mechanism involves the sequential N-de-methylation of the dye, leading to the formation of mono-, di-, tri-, and tetra-N-de-methylated AO products as intermediates. deswater.com The efficiency of degradation is influenced by several factors, including the type of catalyst, pH, catalyst concentration, and the presence of oxidants like hydrogen peroxide (H₂O₂). deswater.comneptjournal.com For instance, the degradation of Acridine Orange using TiO₂ was found to be most effective at a pH of 9 and a catalyst concentration of 300 mg/100 mL. neptjournal.com Similarly, a ZnO-clay nanocomposite achieved approximately 97.8% removal and 82.7% mineralization of Acridine Orange within 90 minutes under UV irradiation in the presence of H₂O₂. deswater.com

The table below summarizes the conditions and efficiency of Acridine Orange degradation in selected studies.

| Catalyst | Pollutant | Conditions | Degradation Efficiency | Reference |

| ZnO-Clay Nanocomposite | Acridine Orange | UV irradiation, H₂O₂ | ~97.8% removal in 90 min | deswater.com |

| Titanium Dioxide (TiO₂) | Acridine Orange | pH 9, 300 mg/100mL catalyst | Complete COD removal in 6 hrs | neptjournal.com |

| Anatase & Rutile TiO₂ | Acridine Orange | - | Anatase showed higher photodegradation | nih.gov |

Fluorescent Probes and Sensing Platforms for Chemical Analytes

The design of fluorescent chemosensors based on the acridine scaffold relies on modulating its inherent fluorescence properties upon interaction with a specific analyte. nih.govnih.gov Acridine and its derivatives are highly fluorescent aromatic compounds, making them excellent platforms for developing sensitive optical sensors. scbt.com The core principle involves coupling the acridine fluorophore to a receptor unit that can selectively bind to the target analyte (e.g., a metal ion or an anion). This binding event triggers a change in the electronic properties of the acridine ring, leading to a detectable change in its fluorescence signal, such as quenching (turn-off), enhancement (turn-on), or a spectral shift. nih.govmdpi.com

The design strategy often incorporates specific functional groups onto the acridine framework that serve as the binding sites. For example, hydroxyl (-OH) or amino (-NH₂) groups can be introduced to act as coordination sites for metal ions. nih.gov The interaction between the receptor and the analyte can influence the fluorescence through several mechanisms, including:

Photoinduced Electron Transfer (PET): In the unbound state, the receptor can quench the acridine fluorescence via PET. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electron-donating or -withdrawing nature of the substituents, modifying the ICT character of the excited state and causing a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the sensor's structure, reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity. nih.gov

The selectivity of the sensor is determined by the design of the binding pocket. By tailoring the size, geometry, and electronic nature of the receptor site, it is possible to achieve selective recognition of a specific analyte over other competing species. nih.gov

Acridine-based fluorescent probes have been successfully developed for the selective detection of various environmentally and biologically important metal ions and anions. nih.govnih.gov These sensors offer high sensitivity and allow for real-time detection in different media, including aqueous solutions and living cells. nih.govmdpi.com

For instance, two different acridine derivatives, L1 and L2, were synthesized to act as chemosensors for Fe³⁺ and Ni²⁺, respectively. nih.gov Sensor L1 exhibited a selective fluorescence quenching response in the presence of Fe³⁺, while L2 showed a similar selective response to Ni²⁺. nih.gov The detection limits for these ions were found to be well below the maximum levels permitted in drinking water by the EPA. nih.gov Another simple acridine derivative, 4,5-Bis(hydroxymethyl) acridine, was developed as a "turn-on" fluorescent sensor for Pd²⁺. nih.gov This sensor showed a linear fluorescence response to palladium ions in the sub-micromolar concentration range and was successfully applied to determine Pd²⁺ in water samples. nih.gov

The table below details the performance of several acridine-based chemosensors.

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit (μM) | Stoichiometry (Sensor:Analyte) | Reference |

| L1 | Fe³⁺ | Fluorescence Quenching | 4.13 | 1:1 | nih.gov |

| L2 | Ni²⁺ | Fluorescence Quenching | 1.52 | 1:1 | nih.gov |

| 4,5-Bis(hydroxymethyl) acridine | Pd²⁺ | Fluorescence Enhancement | 0.021 | 2:1 | nih.gov |

| BK | ClO⁻ | Fluorescence Quenching | 7.65 | - | mdpi.com |

These examples demonstrate the versatility of the acridine scaffold in creating highly selective and sensitive chemosensors for a range of important chemical species. nih.govnih.gov

The fluorescence of the acridine core is highly sensitive to the pH of its environment, a property that has been widely exploited to develop fluorescent pH probes. scispace.comresearchgate.netnih.gov The nitrogen atom in the acridine ring can be protonated in acidic conditions, which significantly alters the electronic structure and, consequently, the fluorescence emission of the molecule. scispace.com This pH-dependent behavior allows for the monitoring of pH changes in various chemical and biological systems. scispace.comnih.gov

For example, the fluorescent dye Acridine Orange is well-known for its pH-sensitive properties and its ability to penetrate acidic organelles like lysosomes. nih.govwikipedia.org The fluorescence lifetime of acridine has also been shown to vary with pH, providing a basis for highly stable pH sensors that are less susceptible to issues like photobleaching or leaching that can affect intensity-based measurements. researchgate.net

Researchers have designed novel probes to operate in specific pH ranges. A probe named TBN, which incorporates two acridine moieties, was developed to monitor extreme acidic (1.4–3.4) and alkaline (12.5–15.0) pH ranges, where most conventional probes fail. scispace.com This demonstrates that the acridine scaffold can be chemically modified to create sensors tailored for specific pH-sensing applications. scispace.com Another acridine-based sensor, BK, was shown to be an effective probe for detecting ClO⁻ across a pH range of 6 to 9, indicating its applicability in physiological conditions. mdpi.com The ability to function across different pH ranges makes acridine derivatives versatile tools for chemical and cellular analysis. mdpi.comscispace.com

Acridine-Based Compounds in Dye and Pigment Technologies

Acridine and its derivatives form a class of organic compounds that have historical and niche significance in the dye industry. wikipedia.orgresearchgate.net Structurally related to anthracene (B1667546) with a nitrogen atom replacing a central CH group, acridines are often brightly fluorescent, a property that is highly desirable for dyes. scbt.comwikipedia.org Historically, acridine dyes were commercially important, though their use has declined due to poor lightfastness compared to more modern pigments. wikipedia.org

Acridine dyes are typically synthesized through condensation reactions. wikipedia.org For example, C.I. Basic Yellow 9 is an acridine dye prepared from the condensation of 2,4-diaminotoluene (B122806) with acetaldehyde. wikipedia.org Another notable example is 9-phenylacridine, which is the parent structure for chrysaniline (3,6-diamino-9-phenylacridine). Chrysaniline is the primary component of the dye known as phosphine, which was obtained as a byproduct in the manufacturing of rosaniline. wikipedia.org

Today, the applications of acridine dyes are more specialized. wikipedia.org Acridine Orange, a derivative of N,N-dimethyl-1,3-diaminobenzene, is widely used as a fluorescent stain in biology and medicine for nucleic acid visualization and cell cycle determination. wikipedia.orgwikipedia.org Its ability to intercalate with DNA and interact with RNA results in different fluorescent emissions, making it a powerful tool in fluorescence microscopy. scbt.comwikipedia.org While not used extensively as industrial pigments for textiles or paints anymore, the strong fluorescence and unique chemical properties of acridine compounds ensure their continued relevance in specialized applications, including as biological stains and fluorescent probes. scbt.comwikipedia.org

Historical and Current Applications in Dye Chemistry

The acridine molecular framework is historically significant in the realm of synthetic dyes. First isolated from coal tar in 1870, acridine and its derivatives quickly found application as dyestuffs. wikipedia.orgmdpi.com At one point, acridine dyes were of considerable commercial importance, known for producing vibrant yellow, orange, and red colors. wikipedia.org A notable example from this class is Chrysaniline, a principal component of the dyestuff phosphine, which imparts a fine yellow color to silk and wool and is characterized by a distinct yellowish-green fluorescence in solution. wikipedia.org

The utility of acridine compounds as dyes stems from the electronic properties of the fused aromatic ring system, which acts as a chromophore. The planarity of the acridine nucleus and its ability to undergo various substitutions allow for the tuning of its color properties. mdpi.com Many acridine derivatives exhibit strong fluorescence, a property that has been harnessed in various applications, including biological staining. researchgate.net For instance, Acridine Orange is a well-known fluorescent dye used for nucleic acid-selective staining, emitting green fluorescence when bound to dsDNA and red fluorescence with RNA or ssDNA. wikipedia.orgaatbio.com

However, the prominence of acridine dyes in the textile industry has diminished over time. A significant drawback of many acridine-based dyes is their poor lightfastness, meaning they are susceptible to fading upon exposure to light. wikipedia.orgpburch.net This degradation can be exacerbated by the presence of oxygen, a phenomenon known as the photodynamic effect. pburch.net Consequently, their use in applications requiring high durability and color stability has been limited, and they are now considered to have niche applications. wikipedia.org

Role in Industrial Pigment Development

The development of industrial pigments shares some common principles with dye chemistry, with a key distinction being the solubility of the colorant. Pigments are typically insoluble in the medium in which they are used, providing color through dispersion. The organic pigments industry utilizes a wide array of chemical structures to achieve different colors and performance characteristics.

Acridine derivatives, in a broader sense, are classified among synthetic organic pigments. epa.gov The inherent chromophoric nature of the acridine ring system makes it a candidate for pigment development. The general manufacturing process for organic pigments involves the synthesis of complex aromatic structures, which are then processed into fine powders or dispersions. epa.gov These pigments find widespread use in printing inks, surface coatings, plastics, and textiles. epa.gov

Despite the theoretical potential of acridine-based compounds in pigment applications, their actual industrial use as pigments is not as prominent as other classes of organic pigments. The same issue of lightfastness that affects acridine dyes can also be a limiting factor for their use as pigments, where long-term color stability is often a critical requirement.

With regard to the specific compound 2-Acridin-9-yl-1-phenylethanone , there is no specific information available in the public domain or scientific literature detailing its development or use as an industrial pigment. While the acridine family has a historical connection to colorants, the focus of modern research on acridine derivatives appears to be more directed towards pharmaceuticals, fluorescent probes, and advanced materials for electronic applications rather than industrial-scale pigments. mdpi.comresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Acridin-9-yl-1-phenylethanone, and how can reaction conditions be optimized?

To synthesize this compound, acylation of acridine derivatives with activated carbonyl reagents (e.g., phenacyl bromides) is commonly employed. Evidence from analogous compounds (e.g., 9H-carbazole derivatives) suggests using cyclic diaryliodonium salts as electrophilic partners in cross-coupling reactions, which can yield high regioselectivity . Optimization involves screening catalysts (e.g., Cu or Pd-based systems), solvents (e.g., DMF or THF), and reaction temperatures. Monitoring progress via TLC or HPLC ensures intermediate stability and product purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonyl connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : Use programs like SHELXL for structure refinement and WinGX for data processing to resolve molecular geometry and confirm stereochemistry . Single-crystal growth via slow evaporation in polar solvents (e.g., ethanol) is recommended.

Q. How should researchers assess the stability and storage requirements of this compound under laboratory conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and UV-Vis spectroscopy. Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Thermogravimetric analysis (TGA) can determine decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis of this compound?

Disorder in acridine/phenyl moieties can arise from dynamic motion in the crystal lattice. Use SHELXL’s PART and SUMP commands to model disorder, and refine anisotropic displacement parameters. For twinning, employ TWIN/BASF commands in SHELXL and validate with R1/residual density maps. Cross-validate with spectroscopic data to confirm structural assignments .

Q. What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or eutectic solvents (e.g., choline chloride-urea mixtures) .

- Catalysis : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to minimize metal waste.

- Atom Economy : Design one-pot reactions to reduce intermediate purification steps .

Q. How can computational methods (e.g., DFT, AI-driven tools) predict the reactivity and electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- AI Tools : Implement expert systems (e.g., DENDRAL-like algorithms) for spectral interpretation and reaction pathway prediction, leveraging databases of analogous acridine derivatives .

Q. What experimental strategies can elucidate the mechanistic pathway of this compound formation in cross-coupling reactions?

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps.

- Isotopic Labeling : Use C-labeled reagents to trace carbonyl group transfer.

- Trapping Intermediates : Quench reactions at partial conversion and isolate intermediates (e.g., Pd-acridine complexes) for characterization .

Q. How can researchers address challenges in achieving high enantiomeric purity for chiral derivatives of this compound?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions.

- Circular Dichroism (CD) : Validate enantiopurity by correlating CD spectra with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.